

N,N-Diisobutylethylenediamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

Cat. No.: **B082398**

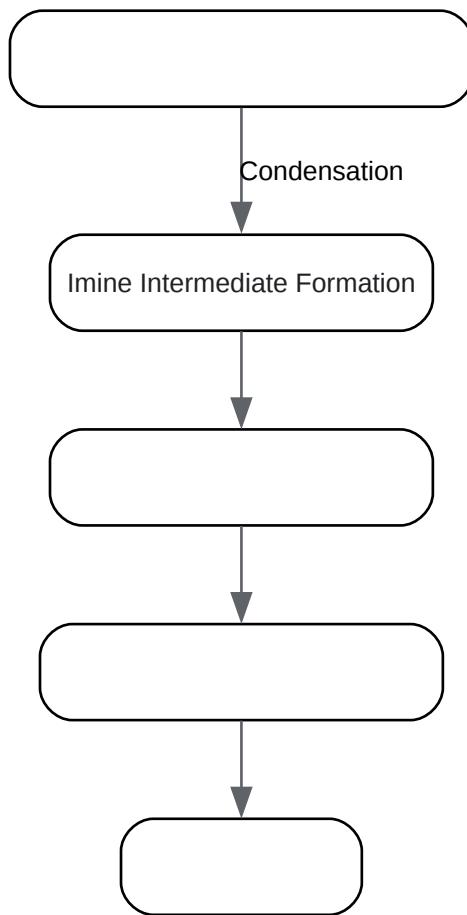
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14156-98-0

This technical guide provides a comprehensive overview of **N,N-Diisobutylethylenediamine**, a diamine compound with potential applications in chemical synthesis and coordination chemistry. Due to a lack of publicly available data regarding its specific roles in biological signaling pathways or detailed experimental protocols within a drug development context, this document will focus on its chemical properties, a general synthesis approach, and its potential utility as a ligand, drawing parallels from the broader class of diamine compounds.

Physicochemical Properties


A summary of the known quantitative data for **N,N-Diisobutylethylenediamine** is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
CAS Number	14156-98-0	[1]
Molecular Formula	C10H24N2	[1]
Molecular Weight	172.31 g/mol	[1]
Boiling Point	85-86 °C at 13 Torr	[1] [2]
Predicted Density	0.839 ± 0.06 g/cm³	[1] [2]
Predicted pKa	9.56 ± 0.10	[1] [2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **N,N-Diisobutylethylenediamine** (CAS 14156-98-0) is not readily available in the searched literature, a general approach for the synthesis of unsymmetrical diamines can be inferred from established organic chemistry principles. A plausible synthetic route is the reductive amination of a suitable aldehyde with a primary amine, followed by reduction.

A generalized workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-DIISOBUTYLETHYLENEDIAMINE | 14156-98-0 [amp.chemicalbook.com]
- 2. N,N-ДИИЗОБУТИЛЭТИЛЕНДИАМИН | 14156-98-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [N,N-Diisobutylethylenediamine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082398#n-n-diisobutylethylenediamine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com